molecular formula C15H11N5O B4479582 7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B4479582
M. Wt: 277.28 g/mol
InChI Key: SZOPICFAYBNFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a triazolopyrimidine derivative characterized by a fused pyrido-triazole-pyrimidine core.

Properties

IUPAC Name

11-methyl-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-19-8-7-11-12(14(19)21)13(10-5-3-2-4-6-10)20-15(18-11)16-9-17-20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPICFAYBNFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC3=NC=NN3C(=C2C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach includes the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers, reducing agents, and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): Chlorophenyl substituents (e.g., in ) enhance binding affinity to hydrophobic enzyme pockets, often correlating with antitumor or antiviral activity .
  • Hydrophilic Substituents (e.g., hydroxyethyl): Improve aqueous solubility, critical for bioavailability .
  • Methoxy Groups: Linked to anti-inflammatory effects, possibly via modulation of COX-2 or NF-κB pathways .

Biological Activity

7-Methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H13N5OC_{16}H_{13}N_5O, with a molecular weight of 307.31 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds in the triazolo-pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the ability of related compounds to inhibit the proliferation of cancer cells.
  • Antibacterial and Antiviral Properties : Some derivatives show potential against bacterial and viral infections.

In Vitro Studies

A study published in ACS Omega evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative activities against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) . Among these derivatives, certain compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil (5-FU). For instance:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The compound H12 was noted for its ability to induce apoptosis and G2/M phase arrest in MGC-803 cells by inhibiting the ERK signaling pathway .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Cell Cycle Progression : Inducing G2/M phase arrest.
  • Apoptosis Induction : Modulating apoptosis-related proteins.
  • Signaling Pathway Interference : Specifically targeting the ERK signaling pathway which is crucial for cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrido[4,3-d][1,2,4]triazolo derivatives is influenced by various substituents on the pyrimidine ring. Research indicates that modifications at specific positions can enhance potency:

Substituent PositionEffect on Activity
Position 7Enhances binding affinity to target proteins
Position 9Modulates lipophilicity and cellular uptake

Compounds with electron-withdrawing groups at position 9 showed increased antiproliferative activity against cancer cell lines .

Case Studies

Several case studies highlight the efficacy of triazolo-pyrimidine derivatives:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 3.91 μM against MCF-7 cells due to its action as a tubulin polymerization inhibitor .
  • Evaluation Against Multiple Cancer Lines : Another study found that a triazolo derivative had significant inhibitory effects across several cancer types (MCF-7, A549, HeLa) with low nanomolar IC50 values .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis typically involves multi-step reactions, including cyclization and condensation steps. For analogous triazolopyrimidines, a common approach uses carbonyldiimidazole (CDI) to activate carboxylic acids, followed by reflux with hydrazine derivatives in anhydrous DMF for 24 hours . Controlled temperatures (e.g., 100°C for cyclization) and catalysts like potassium carbonate are critical to avoid side reactions. Solvent choice (e.g., DMF for solubility vs. i-propanol for precipitation) also impacts purity, with yields ranging from 58–70% for structurally related compounds .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

  • Answer : Structural confirmation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
  • HR-ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at 1.34–1.38 Å) and dihedral angles, critical for confirming fused heterocyclic systems .

Q. What are the primary biological targets or activities associated with this compound?

  • Answer : While direct data on this compound is limited, structurally related triazolopyrimidines exhibit activity as kinase inhibitors or receptor agonists/antagonists. For example, 7-cyclopentyl analogs show affinity for enzymes like RXFP4 (Relaxin Family Peptide Receptor 4), with EC50 values in the nM range . Biological assays (e.g., cAMP accumulation or enzymatic inhibition) are recommended to validate target engagement.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?

  • Answer :

  • Quantum Chemical Parameters : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict reactivity and nucleophilic/electrophilic sites. For example, electron-deficient pyrimidine rings may enhance interactions with ATP-binding pockets .
  • Docking Studies : Molecular dynamics simulations can model binding modes to targets like kinases. Modifications at the 7-methyl or 9-phenyl positions may improve steric complementarity .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies often arise from:

  • Substituent Effects : Minor changes (e.g., replacing cyclopentyl with 2-chlorobenzyl) alter pharmacokinetics. Compare logP values (e.g., 3.5 vs. 4.2) to assess membrane permeability .
  • Assay Conditions : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Meta-analyses of IC50/EC50 data from multiple studies can identify outliers .

Q. How do solvent and catalyst choices impact regioselectivity in triazolopyrimidine synthesis?

  • Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, favoring formation of the pyrido[4,3-d] scaffold over alternative isomers. Non-polar solvents may lead to incomplete reactions .
  • Catalysts : Bases like K2CO3 deprotonate intermediates, accelerating ring closure. Acidic conditions (e.g., p-TsOH) promote electrophilic substitutions at specific positions .

Methodological Recommendations

  • Synthesis Optimization : Use CDI-mediated coupling followed by reflux in DMF for 24 hours . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Bioactivity Profiling : Prioritize kinase panel screens (e.g., EGFR, VEGFR2) and receptor-binding assays (e.g., GPCRs) .
  • Data Validation : Cross-reference NMR/HR-MS with crystallographic data to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.